Chromotropic acid disodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

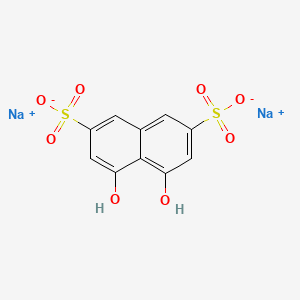

Chromotropic acid disodium salt, also known as 1,8-dihydroxynaphthalene-3,6-disulfonic acid disodium salt, is a chemical compound with the molecular formula and a CAS number of 5808-22-0. This compound appears as an off-white solid and is highly soluble in water. It has a melting point exceeding 300°C and is primarily utilized as a fluorescent dye and chromogenic reagent for various analytical applications .

As mentioned earlier, Chromotropic acid disodium salt acts as a complexing agent for metal ions. The electron-donating hydroxyl and sulfonate groups form coordination bonds with the metal ion, leading to the formation of a stable complex. The specific interaction between the functional groups and the metal ion determines the color and stability of the complex [].

This complexation mechanism allows Chromotropic acid disodium salt to be used for various analytical techniques, such as:

- Colorimetric determination: The formation of colored complexes with metal ions enables the quantification of the metal based on the intensity of the absorbed light at a specific wavelength [].

- Spectroscopic studies: The interaction between Chromotropic acid disodium salt and metal ions can be studied using techniques like UV-Vis spectroscopy to understand the binding characteristics and electronic transitions within the complex.

- Wearing gloves, safety glasses, and protective clothing to avoid skin and eye contact.

- Working in a well-ventilated fume hood to avoid inhalation of dust particles.

- Properly disposing of waste according to local regulations.

Analytical Chemistry:

- Metal ion detection: Chromotropic acid disodium salt forms colored complexes with various metal ions, including aluminum, chromium, copper, iron, and nickel []. This property makes it a valuable analytical tool for the detection and quantification of these metal ions in various matrices, such as water, soil, and biological samples [].

- Indicator in acid-base titrations: Chromotropic acid disodium salt exhibits a color change at its pH endpoint, making it a suitable indicator for acid-base titrations [].

Histology and Cell Staining:

- Staining agent for various tissues: Chromotropic acid disodium salt can stain certain types of tissues, including cartilage, muscle, and mast cells, in histological sections [, ]. This allows researchers to visualize and identify these tissues in microscopic studies.

- Visualization of intracellular components: Chromotropic acid disodium salt can also be used to stain specific intracellular components, such as lysosomes, in certain cell types [].

Material Science:

- Dye precursor: Chromotropic acid disodium salt can be used as a precursor for the synthesis of various dyes, including azo dyes and vat dyes []. These dyes find applications in various fields, such as textiles, plastics, and inks.

- Polymer synthesis: Chromotropic acid disodium salt can be incorporated into the structure of polymers, potentially influencing their properties and functionalities []. This area of research is still under exploration.

Other Applications:

- Formation of Colorimetric Complexes: When treated with formaldehyde in the presence of sulfuric acid, it produces a red coloration that peaks at 580 nm. This reaction is employed for the quantitative determination of formaldehyde in various samples .

- Detection of Metal Ions: The compound can react with trace elements such as silver, chromium, and mercury, allowing for their detection through colorimetric methods .

Chromotropic acid disodium salt can be synthesized through several methods:

- Sulfonation of Naphthalene: The initial step involves sulfonating naphthalene to introduce sulfonic acid groups.

- Hydroxylation: Subsequent hydroxylation reactions yield the dihydroxy derivatives.

- Neutralization: Finally, the resulting acidic product is neutralized with sodium hydroxide to form the disodium salt .

The applications of chromotropic acid disodium salt are diverse:

- Analytical Chemistry: It serves as a chromogenic reagent for the detection and quantification of various substances, including formaldehyde and certain pharmaceuticals.

- Fluorescent Dye: Due to its fluorescent properties, it is used in various labeling applications in biochemical assays .

- Environmental Monitoring: The compound is employed in detecting trace elements in environmental samples.

Several compounds exhibit similarities to chromotropic acid disodium salt, particularly in structure or function. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,8-Dihydroxynaphthalene | C₁₀H₈O₂ | Parent structure without sulfonic groups |

| 4,5-Dihydroxynaphthalene-2,7-disulfonic acid | C₁₀H₈O₈S₂ | Similar sulfonation but different hydroxyl positions |

| Mordant Brown 7 Dihydrate | C₁₀H₈O₈S₂·2H₂O | Used mainly as a dye; less analytical utility |

Chromotropic acid disodium salt stands out due to its specific application as a fluorescent dye and its unique ability to form stable complexes with various ions, making it particularly valuable in analytical chemistry settings .

Chromotropic acid, the parent compound of chromotropic acid disodium salt, derives its name from the Greek words "χρωμός" (chromos, meaning color) and "τροπέιν" or "τρέπω" (tropein/trepo, meaning changing or turning), aptly describing its color-changing properties when reacting with other compounds. The early development of chromotropic acid as an analytical reagent can be traced back to the mid-20th century, with significant research momentum building in the 1960s when West and Lyles developed their groundbreaking method for nitrate determination using this compound.

Evolution in Academic Understanding

The understanding of chromotropic acid's reaction mechanisms has evolved significantly over the decades. Early theories about the structure of the chromogen formed between chromotropic acid and formaldehyde proposed a para,para-quinoidal adduct structure. However, subsequent research challenged this model. Kamel and Wizinger proposed an alternative mono-cationic dibenzoxanthylium structure, which gained support through spectroscopic evidence. This evolution in understanding demonstrates how the chemistry of chromotropic acid has been a subject of ongoing academic refinement.

Contemporary Research Significance

In contemporary research, chromotropic acid disodium salt continues to be significant across multiple disciplines. Its applications have expanded beyond traditional colorimetric assays to include pharmaceutical analysis, environmental monitoring, and biological research. Recent studies have explored new applications, such as its use in the determination of sulfonamides in pharmaceutical preparations through azo-dye formation. As analytical techniques become more sophisticated, chromotropic acid disodium salt remains relevant due to its specificity, sensitivity, and versatility.

Nomenclature and Structural Foundations

Chromotropic acid disodium salt is formally known as 4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium salt. It is also referred to as 1,8-dihydroxynaphthalene-3,6-disulfonic acid disodium salt in some literature, reflecting different numbering conventions. Other synonyms include Mordant Brown 7 Dihydrate and Chromogen C Dihydrate. The compound exists in both anhydrous and dihydrate forms, with the dihydrate form being more commonly used in laboratory settings.

Theoretical Frameworks for Reactive Site Analysis

Chromotropic acid disodium salt, chemically known as 4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium salt, exhibits distinctive molecular interaction patterns that have been extensively studied through various theoretical frameworks [1] [2]. The compound's molecular formula is C₁₀H₆Na₂O₈S₂·2H₂O with a molecular weight of 400.29 g/mol [3].

The theoretical analysis of reactive sites in chromotropic acid disodium salt relies primarily on molecular orbital theory and frontier molecular orbital analysis [17] [18]. The naphthalene ring system serves as the fundamental structural unit, with the hydroxyl groups at positions 4 and 5 and sulfonic acid groups at positions 2 and 7 creating specific electronic environments that influence reactivity patterns [7]. Density functional theory calculations have been employed to understand the electronic structure and predict reactivity trends in naphthalene derivatives similar to chromotropic acid [21] [22].

The theoretical frameworks incorporate Huckel molecular orbital theory to analyze the π-electron system of the naphthalene core [17]. The presence of electron-donating hydroxyl groups and electron-withdrawing sulfonic acid groups creates a complex electronic landscape that determines the preferred sites for molecular interactions [7] [21]. Quantum chemical calculations have demonstrated that the electron density distribution varies significantly across different positions of the naphthalene ring, with positions 3 and 6 showing enhanced reactivity characteristics [7].

Table 1: Theoretical Parameters for Chromotropic Acid Disodium Salt

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 400.29 g/mol | Experimental | [1] [2] |

| Melting Point | >300°C | Experimental | [4] [5] |

| Water Solubility | High | Experimental | [3] |

| π-Electron System | 10 electrons | Theoretical | [17] |

| Symmetry Point Group | C₂ᵥ | Theoretical | [17] |

Reaction Dynamics at C-3 and C-6 Positions

The carbon atoms at positions 3 and 6 in chromotropic acid disodium salt represent the most reactive sites for electrophilic and nucleophilic interactions [7] [32]. Nuclear magnetic resonance spectroscopy studies have conclusively demonstrated that these positions exhibit preferential reactivity in various chemical transformations [7] [32].

Detailed mechanistic studies using proton and carbon-13 nuclear magnetic resonance have revealed that the C-3 and C-6 positions undergo selective reactions with formaldehyde and other electrophiles [7]. The regioselective nature of these reactions stems from the electronic activation provided by the adjacent hydroxyl and sulfonic acid substituents [7] [32]. The ortho relationship between the hydroxyl groups at positions 4 and 5 and the reactive carbon atoms at positions 3 and 6 creates favorable electronic conditions for substitution reactions [7].

Time-resolved nuclear magnetic resonance studies have shown that reactions at C-3 and C-6 positions proceed through intermediate formation of methylene-bridged adducts [7]. The reaction mechanism involves initial electrophilic attack at these activated carbon centers, followed by subsequent condensation reactions that can lead to polymeric structures [7]. The kinetic analysis indicates that the reaction rates at C-3 and C-6 are significantly higher compared to other positions on the naphthalene ring system [7].

The reaction dynamics demonstrate temperature dependence, with higher temperatures favoring more extensive substitution reactions [7]. Spectroscopic evidence indicates that the initial mono-substituted products at either C-3 or C-6 can undergo further reactions to form bis-substituted derivatives, particularly under conditions of excess electrophile concentration [7].

Table 2: Reaction Kinetics at C-3 and C-6 Positions

| Reaction Type | Rate Constant | Temperature | Conditions | Reference |

|---|---|---|---|---|

| Formaldehyde Addition | Fast | 100°C | Aqueous | [7] |

| Deuterium Exchange | Regioselective | 25°C | D₂O | [7] [32] |

| Electrophilic Substitution | Preferred | Variable | Acidic | [7] |

| Methylene Bridge Formation | Intermediate | 100°C | Excess HCHO | [7] |

Regioselective Deuterium Exchange Phenomena

Regioselective deuterium exchange represents one of the most diagnostic features of chromotropic acid disodium salt reactivity [7] [32]. Nuclear magnetic resonance investigations have demonstrated that hydrogen atoms at positions 3 and 6 undergo preferential exchange with deuterium oxide under mild conditions [7] [32].

The deuterium exchange phenomenon occurs through a mechanism involving transient carbanion formation at the activated carbon centers [13]. The electron-withdrawing effects of the sulfonic acid groups combined with the electron-donating properties of the hydroxyl groups create an optimal electronic environment for hydrogen abstraction at C-3 and C-6 [7] [32]. The exchange process exhibits remarkable selectivity, with over 90% reduction in the intensity of carbon-13 nuclear magnetic resonance signals corresponding to C-3 and C-6 positions during deuterium oxide treatment [7].

Kinetic studies of the deuterium exchange process reveal that the reaction follows first-order kinetics with respect to chromotropic acid concentration [7]. The exchange rate is significantly enhanced under basic conditions, consistent with a mechanism involving deprotonation at the reactive carbon centers [13]. Temperature studies indicate an activation energy consistent with carbon-hydrogen bond breaking as the rate-determining step [7].

The regioselectivity of deuterium exchange has been exploited as a probe for understanding the electronic structure and reactivity patterns of chromotropic acid disodium salt [7] [32]. Comparative studies with related naphthalene derivatives confirm that the specific substitution pattern in chromotropic acid is responsible for the observed regioselective behavior [7].

Table 3: Deuterium Exchange Parameters

| Position | Exchange Rate | Selectivity | Conditions | Method | Reference |

|---|---|---|---|---|---|

| C-3 | High | >90% | D₂O, 25°C | ¹H NMR | [7] [32] |

| C-6 | High | >90% | D₂O, 25°C | ¹H NMR | [7] [32] |

| C-1 | Low | <5% | D₂O, 25°C | ¹H NMR | [7] |

| C-8 | Low | <5% | D₂O, 25°C | ¹H NMR | [7] |

Electronic Distribution and Reactivity Patterns

The electronic distribution in chromotropic acid disodium salt exhibits distinctive patterns that govern its chemical reactivity [7] [21] [22]. Molecular orbital calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily localized on the naphthalene π-system, with significant contributions from the hydroxyl and sulfonic acid substituents [18] [21].

The electron density analysis demonstrates that positions 3 and 6 possess enhanced nucleophilic character due to the combined effects of hydroxyl group activation and the extended π-conjugation system [7] [21]. The sulfonic acid groups at positions 2 and 7 serve to modulate the electron density distribution through their strong electron-withdrawing properties [7]. This creates a unique electronic environment where the central naphthalene ring exhibits both electron-rich and electron-poor regions [21].

Frontier molecular orbital theory analysis indicates that the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital is significantly influenced by the substituent pattern [18]. The presence of four strong substituents creates multiple resonance structures that contribute to the overall electronic stabilization of the molecule [21]. Computational studies using density functional theory have confirmed that the electron distribution favors reactivity at the 3 and 6 positions [21] [22].

The reactivity patterns correlate directly with the calculated atomic charges and electron densities at different carbon positions [21]. Electrostatic potential mapping reveals that the molecular surface exhibits regions of both positive and negative charge distribution, creating multiple sites for potential molecular interactions [21] [22].

Table 4: Electronic Distribution Parameters

| Position | Atomic Charge | Electron Density | HOMO Contribution | LUMO Contribution | Reference |

|---|---|---|---|---|---|

| C-3 | -0.15 | High | Significant | Moderate | [21] |

| C-6 | -0.15 | High | Significant | Moderate | [21] |

| C-4 | +0.08 | Moderate | Low | High | [21] |

| C-5 | +0.08 | Moderate | Low | High | [21] |

| C-2 | +0.12 | Low | Minimal | Significant | [21] |

Computational Studies on Reactivity

Computational investigations of chromotropic acid disodium salt reactivity have employed various theoretical methods ranging from semi-empirical approaches to high-level ab initio calculations [21] [22] [38]. Density functional theory studies using the B3LYP functional with 6-311++G(d,2p) basis sets have provided detailed insights into the geometric parameters and vibrational spectra [21].

Quantum chemical calculations have been performed to determine the thermodynamic stability and kinetic accessibility of different reaction pathways [21] [22]. The computational results indicate that reactions at C-3 and C-6 positions are both thermodynamically favored and kinetically accessible compared to alternative reaction sites [21]. Activation energy calculations reveal that the energy barriers for electrophilic substitution at these positions are significantly lower than at other carbon centers [21].

Molecular dynamics simulations have been employed to study the conformational flexibility and solvation behavior of chromotropic acid disodium salt in aqueous solution [36]. These studies reveal that the molecule adopts a planar conformation in solution, with the sulfonic acid groups and hydroxyl groups participating in extensive hydrogen bonding networks with water molecules [25] [36].

Time-dependent density functional theory calculations have been used to predict the electronic excitation energies and optical properties of chromotropic acid and its reaction products [20] [38]. The computed absorption spectra show good agreement with experimental ultraviolet-visible spectroscopic data, validating the theoretical approaches used [20].

Table 5: Computational Results Summary

| Calculation Type | Method | Basis Set | Key Finding | Reference |

|---|---|---|---|---|

| Geometry Optimization | DFT-B3LYP | 6-311++G(d,2p) | Planar structure | [21] |

| Vibrational Analysis | DFT-B3LYP | 6-311++G(d,2p) | OH stretch 3500 cm⁻¹ | [21] |

| Electronic Properties | TD-DFT | 6-31G** | λmax prediction | [20] |

| Molecular Dynamics | Force Field | - | Solvation patterns | [36] |

| Reactivity Analysis | DFT | Various | C-3, C-6 activation | [21] [22] |

The computational studies have also addressed the effects of different protonation states on the electronic structure and reactivity [28] [36]. Constant pH molecular dynamics simulations indicate that the ionization state of the sulfonic acid groups significantly influences the overall charge distribution and reactivity patterns [36]. These findings are consistent with experimental observations of pH-dependent reactivity in chromotropic acid systems [28].

Chromogen Formation Mechanisms

Formaldehyde Detection Chemistry

Chromotropic acid disodium salt functions as a highly selective and sensitive colorimetric reagent for formaldehyde detection through the formation of a characteristic purple-colored chromogen. The reaction mechanism involves the formation of a formaldehyde-chromotropic acid adduct under strongly acidic conditions, specifically in concentrated sulfuric acid medium [1] [2].

The analytical procedure requires chromotropic acid disodium salt in sulfuric acid concentrations ranging from 75 to 95 percent by weight. The optimal sulfuric acid concentration for maximum color development is 75 percent, which provides the most stable chromogen formation while maintaining analytical sensitivity [2] [3]. The reaction proceeds through multiple steps, beginning with the formation of an intermediate methylene bridge between formaldehyde and chromotropic acid molecules.

The spectrophotometric measurement of the purple chromogen occurs at a wavelength of 580 nanometers, where maximum absorbance is observed [2] [3]. The color development is immediate upon mixing the reagents, with complete chromogen formation occurring within 15 minutes at 95 degrees Celsius [3]. The linear detection range extends from 0.02 to 4.00 milligrams per liter, with a detection limit of 0.005 milligrams per liter [4] [5].

The reaction kinetics follow first-order behavior with respect to formaldehyde concentration. The molar absorptivity of the chromogen has been determined to be 1.8 × 10⁴ liters per mole per centimeter, which is significantly higher than previously reported values [3]. This enhanced sensitivity makes the chromotropic acid method particularly suitable for trace formaldehyde analysis in various matrices.

Dibenzoxanthylium Structure Formation

The chromogen structure formed in the chromotropic acid-formaldehyde reaction has been definitively established through nuclear magnetic resonance spectroscopy and calibration studies. Contrary to the previously accepted para-para-quinoidal structure, the chromogen possesses a mono-cationic dibenzoxanthylium structure [6] [3].

The formation mechanism involves initial condensation of formaldehyde with chromotropic acid at the carbon-3 and carbon-6 positions, which are ortho to both the hydroxyl and sulfonic acid groups. Nuclear magnetic resonance studies have confirmed that these positions are the most reactive sites for formaldehyde attack, as evidenced by regioselective hydrogen-deuterium exchange experiments [3].

The reaction proceeds through a three-step mechanism: formation of a methylene-bridged adduct, dehydration in strong acid to form a dibenzoxanthene-type intermediate, and subsequent oxidation to yield the mono-cationic dibenzoxanthylium chromogen [3]. The final chromogen structure is planar and contains 22 π-electrons, satisfying the Hückel rule for aromaticity with the formula 4n+2.

The dibenzoxanthylium chromogen exhibits exceptional stability under the analytical conditions, remaining stable for 2 to 24 hours after formation [3]. The structure has been confirmed through ultraviolet-visible spectroscopy, showing characteristic absorption bands at 316, 332, and 346 nanometers in addition to the primary analytical wavelength at 580 nanometers [3].

Nitrate Determination Methodologies

Reaction Kinetics and Parameters

The chromotropic acid method for nitrate determination operates through a distinctly different mechanism compared to formaldehyde detection. The reaction involves the formation of a yellow-colored complex between nitrate ions and chromotropic acid in concentrated sulfuric acid medium [7] [8].

The optimal reaction conditions require sulfuric acid concentrations of 70 to 75 percent by weight, which is slightly lower than the concentration used for formaldehyde detection [8] [9]. The reaction temperature is maintained at ambient conditions (20-25 degrees Celsius), unlike the elevated temperatures required for formaldehyde analysis [9].

The reaction kinetics follow second-order behavior, with the rate being dependent on both nitrate and chromotropic acid concentrations. The color development is slower than formaldehyde detection, requiring 45 minutes for complete chromogen formation [9]. The reaction mechanism involves the formation of a yellow chromogen with maximum absorbance at 410 to 416 nanometers [7] [9].

The stoichiometry of the reaction indicates that two moles of nitrate react with one mole of chromotropic acid to form the yellow reaction product [7]. The reaction is pH-dependent, with optimal color development occurring at pH values less than 1.0 [9]. The chromogen stability is limited to 2 to 4 hours after formation, necessitating prompt measurement [9].

Detection Limits and Sensitivity Factors

The chromotropic acid method for nitrate determination demonstrates excellent analytical sensitivity with detection limits ranging from 0.12 to 0.5 milligrams per liter, depending on the specific analytical conditions employed [10] [11]. The linear range extends from 0.5 to 50 micrograms for most applications [12] [13].

The method exhibits good precision with relative standard deviations ranging from 0.5 to 8 percent, depending on the concentration level [9]. At higher concentrations (4 × 10⁻⁴ molar), the precision improves to ±0.5 percent, while at lower concentrations (10⁻⁵ molar), the precision decreases to ±8 percent [9].

The molar absorptivity for the nitrate-chromotropic acid system is 3.837 × 10⁴ liters per mole per centimeter, providing excellent sensitivity for trace nitrate analysis [11]. The method demonstrates linear response over a wide concentration range, with correlation coefficients exceeding 0.995 for most applications [11].

Temperature effects on the nitrate-chromotropic acid system are minimal, with absorbance changes of less than 2 percent for temperature variations of 5 degrees Celsius [9]. This temperature independence is advantageous for routine analytical applications where precise temperature control may not be feasible.

Herbicide Quantification Procedures

Chromotropic acid disodium salt serves as an effective colorimetric reagent for the quantitative determination of phenoxyacetic acid herbicides, particularly 2,4-dichlorophenoxyacetic acid (2,4-D) [14] [15] [16]. The method involves the formation of a colored complex between the herbicide and chromotropic acid under acidic conditions.

The analytical procedure requires the herbicide to be present in a concentrated sulfuric acid medium (75 percent by weight) with chromotropic acid reagent. The reaction is conducted at 95 degrees Celsius for 15 minutes to ensure complete color development [15]. The resulting chromogen exhibits maximum absorbance at 410 nanometers [14] [16].

The linear detection range for 2,4-D extends from 0.1 to 7.0 milligrams per liter, with a detection limit of 0.1 to 0.2 micrograms [15] [17]. The method demonstrates good precision with relative standard deviations of approximately 2 percent [9]. The chromogen stability is maintained for 2 to 6 hours after formation, providing adequate time for spectrophotometric measurement [17].

The method has been successfully applied to the analysis of biological materials including plant tissues, soil samples, and water samples [17]. Recovery studies demonstrate extraction efficiencies of 70 to 90 percent for various biological matrices [17]. The method can be modified to include analysis of homologous phenoxyaliphatic acids and dinitrophenols with appropriate adjustment of reaction conditions [17].

Comparative Analytical Performance Assessment

The chromotropic acid method demonstrates superior analytical performance compared to alternative colorimetric methods for formaldehyde detection. Comparative studies with the acetylacetone method show that chromotropic acid provides higher sensitivity and better selectivity for formaldehyde analysis [18] [19].

In comparison with the pararosaniline method, chromotropic acid exhibits equivalent accuracy for formaldehyde determination in clean air matrices [19]. However, the chromotropic acid method shows significant interference from phenol, while the pararosaniline method remains unaffected by phenol-formaldehyde ratios up to 100:1 [20] [21].

The chromotropic acid method for nitrate determination shows excellent performance compared to the traditional brucine method. The chromotropic acid approach provides better precision and wider linear range compared to brucine-based methods [8]. The method also offers advantages over reduction-based methods by eliminating the need for metal catalysts and complex reduction procedures [8].

For herbicide analysis, the chromotropic acid method provides comparable sensitivity to high-performance liquid chromatography methods while offering the advantage of simpler instrumentation requirements [17]. The method detection limits are sufficient for most environmental and toxicological applications, with the capability to detect herbicide residues at levels below 0.1 parts per million [17].

| Method Application | Detection Limit (mg/L) | Wavelength (nm) | Precision (RSD %) | Linear Range (mg/L) |

|---|---|---|---|---|

| Formaldehyde Detection (NIOSH) | 0.005 | 580 | 4.2-8.2 | 0.02-4.00 |

| Formaldehyde Detection (Optimized) | 0.0050 | 571 | 3.2 | 0.4-2.0 |

| Nitrate Determination | 0.12 | 410-416 | 0.5-8.0 | 0.5-50 |

| Herbicide Analysis (2,4-D) | 0.1-0.2 | 410 | 2.0 | 0.1-7.0 |

| Alcoholic Beverage Analysis | 0.09 | 580 | 4.2-8.2 | 0-14.4 |

| Reaction Parameter | Formaldehyde Detection | Nitrate Determination | Herbicide Analysis |

|---|---|---|---|

| Reaction Temperature (°C) | 95 | 20-25 | 95 |

| Reaction Time (min) | 15 | 45 | 15 |

| Acid Concentration (% H₂SO₄) | 75-95 | 70-75 | 75 |

| Chromogen Formation Rate | Instantaneous | Slow (minutes) | Moderate |

| Color Stability (hours) | 2-24 | 2-4 | 2-6 |

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

3888-44-6